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Compound Name: Pranlukast-d4

Cat. No.: B10782638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), used in

the treatment of bronchial asthma and allergic rhinitis.[1] Understanding its metabolic fate is

crucial for drug development, and the use of a stable isotope-labeled internal standard, such as

Pranlukast-d4, is essential for accurate quantification in biological matrices during drug

metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application

notes and protocols for the use of Pranlukast-d4 in such studies.

Pranlukast-d4 is intended for use as an internal standard for the quantification of pranlukast by

Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[2] Its

chemical and physical properties are summarized in the table below.
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Property Value

Formal Name
N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-

8-yl]-4-(4-phenylbutoxy)-benzamide-d4

Molecular Formula C₂₇H₁₉D₄N₅O₄

Formula Weight 485.5

Purity ≥99% deuterated forms (d₁-d₄)

Formulation A solid

Metabolic Pathway of Pranlukast
Pranlukast undergoes hepatic metabolism.[3] The primary enzyme responsible for its

metabolism is Cytochrome P450 (CYP) 3A4.[4] While CYP3A4 is the major isoform involved,

CYP2C8 and/or CYP2C9 also contribute to its metabolism to a lesser extent.[4] In addition to

oxidation by CYP enzymes, Pranlukast can also undergo glucuronidation, a common phase II

metabolic reaction. The metabolic pathway involves the formation of oxidative metabolites.[5]

Below is a diagram illustrating the metabolic pathway of Pranlukast.
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Metabolic pathway of Pranlukast.

Bioanalytical Method Using Pranlukast-d4
The quantification of Pranlukast in biological matrices like human plasma is typically performed

using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a

stable isotope-labeled internal standard like Pranlukast-d4 is the gold standard for such

assays as it corrects for matrix effects and variability in sample processing and instrument

response.

Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and rapid method for sample preparation in

bioanalysis.

Protocol:

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or calibrator/quality control

sample).

Add 20 µL of Pranlukast-d4 internal standard working solution (e.g., at 500 ng/mL in

methanol).

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

Vortex the mixture for 30 seconds.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters
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The following table summarizes typical LC-MS/MS parameters for the analysis of Pranlukast.

The parameters for Pranlukast-d4 are inferred based on its structure and common practice for

deuterated internal standards.

Parameter Setting

LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient

Start with 20% B, increase to 95% B over 3

minutes, hold for 1 minute, return to 20% B and

re-equilibrate.

Flow Rate 0.4 mL/min

Injection Volume 10 µL

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transition (Pranlukast)
m/z 482.2 → 241.1 (Example, requires

experimental confirmation)

MRM Transition (Pranlukast-d4)
m/z 486.2 → 241.1 (Example, requires

experimental confirmation)

Collision Energy To be optimized for the specific instrument.

Scan Type Multiple Reaction Monitoring (MRM)

Note: The MRM transitions provided are examples and should be optimized for the specific

mass spectrometer being used.

Method Validation Parameters
A highly sensitive and selective LC-MS/MS method was developed for the determination of

Pranlukast and its metabolites in human plasma.[5] The validation parameters from this study

are summarized below.
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Parameter Value

Linear Range (Pranlukast) 10.0 to 2000 ng/mL

Linear Range (Metabolites) 1.00 to 200 ng/mL

Lower Limit of Quantification (LLQ) (Pranlukast) 10.0 ng/mL

Lower Limit of Quantification (LLQ)

(Metabolites)
1.00 ng/mL

Intra- and Inter-assay Precision < 12%

Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of

Pranlukast using Pranlukast-d4 as an internal standard.
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Experimental workflow for a Pranlukast pharmacokinetic study.

Application in Pharmacokinetic Studies
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Pranlukast-d4 is an invaluable tool in pharmacokinetic studies to accurately determine the

absorption, distribution, metabolism, and excretion (ADME) properties of Pranlukast. Several

studies have characterized the pharmacokinetics of Pranlukast in healthy volunteers and

specific populations.

Summary of Pranlukast Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Pranlukast obtained from

studies in healthy volunteers. Although these studies did not explicitly state the use of

Pranlukast-d4, the data is representative of Pranlukast's pharmacokinetic profile.

Parameter Value Study Population

Tmax (Time to Peak

Concentration)
2 - 6 hours Healthy Volunteers

Mean Elimination Half-life (t½)
3 - 9 hours (after repeated

doses)
Healthy Volunteers

Protein Binding ~99%

Cmax (Peak Plasma

Concentration)

Increases with dose

(diminished above 450 mg)
Healthy Volunteers

AUC (Area Under the Curve)
Increases with dose

(diminished above 450 mg)
Healthy Volunteers

Data compiled from multiple sources.[5]

Maximal drug concentrations of pranlukast are generally observed between 2 and 6 hours after

dosing.[5] The mean plasma elimination half-life of oral pranlukast ranges from 3–9 hours after

repeated doses.[5] Studies have shown that with repeated dosing, the mean AUC was

generally higher (up to 1.6-fold).[5]

Conclusion
Pranlukast-d4 serves as a critical tool for the accurate and precise quantification of Pranlukast

in biological samples for drug metabolism and pharmacokinetic studies. The provided protocols

and data offer a comprehensive guide for researchers in the field of drug development. The use
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of a stable isotope-labeled internal standard like Pranlukast-d4 in conjunction with a validated

LC-MS/MS method ensures high-quality data for regulatory submissions and a thorough

understanding of the drug's behavior in the body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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